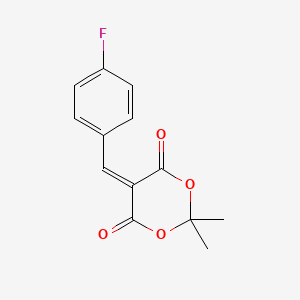

![molecular formula C13H17NO3 B2559257 N-[(3-羟基氧杂环戊烷-3-基)甲基]-4-甲基苯甲酰胺 CAS No. 1916689-16-1](/img/structure/B2559257.png)

N-[(3-羟基氧杂环戊烷-3-基)甲基]-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

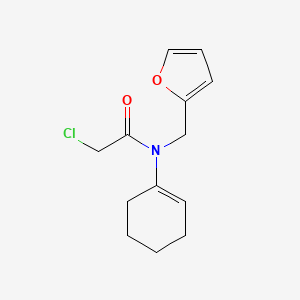

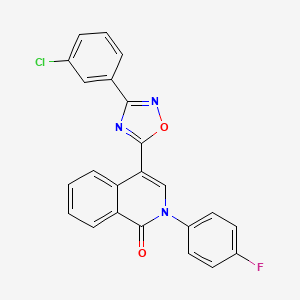

“N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylbenzamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a common motif in a variety of pharmaceuticals and natural products . The compound also includes a benzamide group, which is often found in various drugs due to its bioactive properties.

Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydrofuran ring attached to a benzamide group via a methylene bridge. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom . The benzamide group consists of a benzene ring attached to an amide group.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The benzamide group could participate in various reactions typical of amides and benzene rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrahydrofuran ring could impart some degree of polarity to the molecule . The benzamide group could contribute to the compound’s acidity and reactivity.

科学研究应用

拟胆碱类化合物合成

氧杂环戊烷环是该化合物结构的一部分,被用于合成拟胆碱类化合物。 这些化合物因其微生物活性而受到研究,特别是针对各种细菌菌株和致病性酵母菌 。该合成涉及氧杂环戊烷铵盐的生成,然后对其抗菌潜力进行测试。发现活性最高的衍生物在季铵氮原子上连接了一个癸基链。

抗逆转录病毒药物中间体

“N-[(3-羟基氧杂环戊烷-3-基)甲基]-4-甲基苯甲酰胺”是合成抗逆转录病毒药物如安普那韦和磷酸安普那韦的中间体 。这些药物在艾滋病病毒/艾滋病的治疗中至关重要,突出了该化合物在药物应用中的重要性。

化疗药物的开发

该化合物已被用作开发化疗药物的中间体 。它的衍生物参与了顺铂类似物的合成,顺铂类似物用于癌症治疗。这种应用证明了该化合物在推进癌症治疗方面的作用。

四氢呋喃衍生物的生成

由“N-[(3-羟基氧杂环戊烷-3-基)甲基]-4-甲基苯甲酰胺”合成的四氢呋喃衍生物是各种药物化合物的中间体 。这些衍生物对于开发新的药物和治疗方法至关重要。

微生物活性的探索

该化合物的衍生物因其微生物活性而受到探索,特别是针对革兰氏阴性和革兰氏阳性细菌,以及致病性酵母菌 。这项研究对于发现新的抗菌剂至关重要。

安全和危害

属性

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(15)14-8-13(16)6-7-17-9-13/h2-5,16H,6-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNRCDVFOSEUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

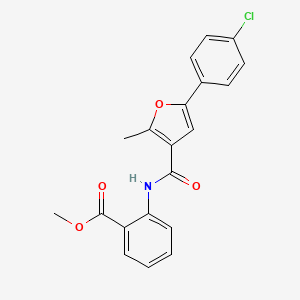

![4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2559180.png)

![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)